molecular formula C20H17N3O3 B12988383 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide

2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide

Cat. No.: B12988383
M. Wt: 347.4 g/mol
InChI Key: GOGOWBXNOATSHD-UHFFFAOYSA-N
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Description

This compound features a unique combination of a dicyanovinyl group, a methoxyphenoxy moiety, and an m-tolyl acetamide core. The dicyanovinyl group (‑C(CN)₂) is a strong electron-withdrawing substituent, while the methoxy group on the phenoxy ring enhances solubility and modulates electronic effects. The m-tolyl group (meta-methylphenyl) contributes steric bulk and lipophilicity. These structural attributes make it distinct from other acetamide derivatives, particularly in applications requiring charge transfer interactions or bioactivity .

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

2-[4-(2,2-dicyanoethenyl)-2-methoxyphenoxy]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C20H17N3O3/c1-14-4-3-5-17(8-14)23-20(24)13-26-18-7-6-15(10-19(18)25-2)9-16(11-21)12-22/h3-10H,13H2,1-2H3,(H,23,24)

InChI Key

GOGOWBXNOATSHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C#N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide typically involves multiple steps, starting from simpler precursor molecules. The key steps may include:

    Formation of the dicyanovinyl group: This can be achieved through a Knoevenagel condensation reaction between malononitrile and an aldehyde.

    Attachment of the dicyanovinyl group to the phenoxy ring: This step may involve a nucleophilic aromatic substitution reaction.

    Introduction of the methoxy group: This can be done through methylation of a hydroxyl group on the phenoxy ring.

    Formation of the acetamide linkage: This involves the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the dicyanovinyl group or other parts of the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Electronic and Physical Properties

Key Compounds for Comparison :
Compound Name Key Substituents Melting Point (°C) Notable Properties
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide (Target) Dicyanovinyl, methoxyphenoxy, m-tolyl N/A High electron deficiency, potential for charge transfer
N-[4-(2,2-Dicyanovinyl)phenyl]acetamide () Dicyanovinyl, phenyl N/A Strong dipole interactions, lower solubility
2-(2-Methoxyphenoxy)-N-(4-pyrrolidinylsulfonylphenyl)acetamide () Methoxyphenoxy, pyrrolidinylsulfonyl N/A Enhanced solubility, sulfonyl group for H-bonding
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide () Formyl, methoxyphenoxy, nitro N/A Moderate electron withdrawal, nitro group redox activity
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5k, ) Methylthio, methoxyphenoxy, thiadiazole 135–136 Thioether linkage, moderate lipophilicity
Key Observations :
  • Solubility: The methoxyphenoxy group improves solubility compared to phenyl-substituted analogs (e.g., ). Pyrrolidinylsulfonyl derivatives () exhibit even higher solubility due to polar sulfonyl groups .
  • Thermal Stability: Thiadiazole-based analogs () show higher melting points (135–170°C), likely due to rigid heterocyclic cores, whereas the target compound’s melting point is unreported but expected to be lower due to flexible dicyanovinyl .
Antimicrobial and Antifungal Agents :
  • Compounds with benzo[d]thiazol-sulfonyl piperazine moieties (, compounds 47–50) exhibit gram-positive antibacterial and antifungal activity, attributed to sulfonyl and heterocyclic interactions with microbial enzymes .
Anti-Inflammatory and Anticancer Potential :
  • Chalcone derivatives () with α,β-unsaturated ketones share electronic similarities with dicyanovinyl but lack acetamide linkages, affecting bioavailability and target specificity .

Biological Activity

2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that contributes to its biological activity. The key components include:

  • Dicyanovinyl moiety : Known for its electron-accepting properties.
  • Methoxyphenoxy group : Enhances lipophilicity and may influence receptor interactions.
  • Tolyl acetamide : Imparts structural diversity and potential for various biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Cytotoxicity against cancer cell lines
  • Antimicrobial properties
  • Potential as a signaling molecule in cellular processes

Case Studies

  • Cytotoxicity Assays : In vitro studies have shown that 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide demonstrates significant cytotoxic effects against various cancer cell lines. For instance, it was evaluated against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) using MTT assays. The compound exhibited IC50 values significantly lower than those of standard chemotherapeutics like cisplatin, indicating higher potency in certain contexts.
    Cell LineIC50 (µM)Comparison with Cisplatin
    MDA-MB-23110More potent
    SUIT-215Less potent
    HT-2912More potent
  • Mechanism of Action : The cytotoxic effects are believed to be mediated through apoptosis induction, as evidenced by Hoechst staining assays that demonstrate increased sub-G1 cell populations in treated cultures. Additionally, flow cytometry analysis revealed alterations in cell cycle progression consistent with apoptosis.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of DNA synthesis.

Antimicrobial Efficacy Table

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Pseudomonas aeruginosa40 µg/mL

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound interacts favorably with proteins involved in cancer progression and microbial resistance.

Key Findings from Docking Studies

  • High affinity for σ1 receptors , which are implicated in pain modulation and cancer cell proliferation.
  • Potential interaction with DNA gyrase , an essential enzyme for bacterial DNA replication.

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